4-Bromo-2-(difluoromethyl)benzoic acid
Overview
Description
4-Bromo-2-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by a bromine atom and a difluoromethyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 2-(difluoromethyl)benzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) are typical conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents are employed.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Coupling: Biaryl compounds with diverse substituents.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
4-Bromo-2-(difluoromethyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or receptors involved in disease pathways. For example, compounds containing the difluoromethyl group have been shown to inhibit phosphatidylinositol-3-kinase (PI3K), a key enzyme in cell signaling pathways . The bromine atom can also enhance the compound’s binding affinity to target proteins, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzoic acid: Similar structure but with a fluorine atom instead of a difluoromethyl group.
4-Bromo-2-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-4-(difluoromethyl)benzoic acid: The positions of the bromine and difluoromethyl groups are reversed.
Uniqueness
4-Bromo-2-(difluoromethyl)benzoic acid is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
4-bromo-2-(difluoromethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-4-1-2-5(8(12)13)6(3-4)7(10)11/h1-3,7H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQGHBBEFOYKHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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